2-methylbenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
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Description
“2-methylbenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds often involves the use of various techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . The synthesis process usually involves designing and characterizing a series of novel triazole-based compounds .Molecular Structure Analysis
Triazole compounds have a unique molecular structure that allows them to interact favorably with active residues of certain proteins . This interaction is often evaluated using molecular docking studies .Chemical Reactions Analysis
Triazole compounds are known for their promising neuroprotective and anti-inflammatory properties . They have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical and Chemical Properties Analysis
Triazoles are colorless liquids that are highly soluble in water . They have a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C . In a solid state, they exist as a 1:1 mixture of 1H- and 2H-tautomers .Mechanism of Action
The mechanism of action of triazole compounds is often observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
(2-methylphenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-7-5-6-8-13(12)11-23-17(22)15-16(18)20-21(19-15)14-9-3-2-4-10-14/h2-10H,11H2,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPGRBQAOVZIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC(=O)C2=NN(N=C2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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